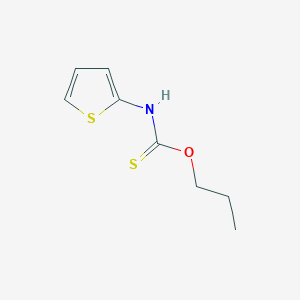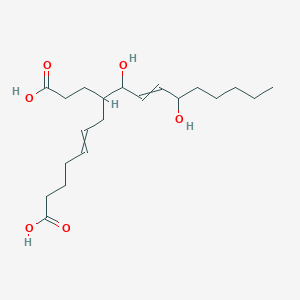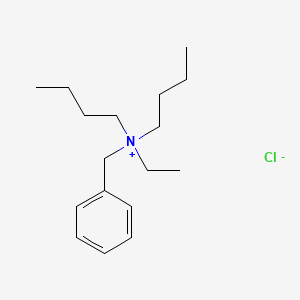![molecular formula C16H24BrNO B14590248 3-(2-Propyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide CAS No. 61321-21-9](/img/structure/B14590248.png)
3-(2-Propyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Propyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide is a compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their significant potential in drug discovery due to their unique structural features and bioactive properties . The core structure of this compound consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring, which is further connected to a phenol group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Propyl-2-azabicyclo[3.2.1]octan-5-yl)phenol typically involves intramolecular cyclization and rearrangements, such as the Beckmann rearrangement . The process begins with the preparation of the azabicyclo[3.2.1]octane core, which is then functionalized to introduce the phenol group. Common reagents used in these reactions include palladium catalysts and aziridines .
Industrial Production Methods
Industrial production of this compound may involve flow chemistry techniques to ensure efficient and scalable synthesis. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Propyl-2-azabicyclo[3.2.1]octan-5-yl)phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions using reagents like bromine or chlorine are common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(2-Propyl-2-azabicyclo[3.2.1]octan-5-yl)phenol has a wide range of applications in scientific research. In chemistry, it serves as a key synthetic intermediate in the total synthesis of various target molecules . In biology and medicine, its unique structure makes it a valuable scaffold for the development of new drugs with potential therapeutic benefits . Additionally, it has applications in the pharmaceutical industry for the synthesis of bioactive molecules .
Mechanism of Action
The mechanism of action of 3-(2-Propyl-2-azabicyclo[3.2.1]octan-5-yl)phenol involves its interaction with specific molecular targets and pathways. The compound’s nitrogen-containing heterocycle allows it to bind to various receptors and enzymes, modulating their activity . This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Shares the same core structure but lacks the phenol group.
8-Azabicyclo[3.2.1]octane: Another similar compound with a different substitution pattern.
Uniqueness
What sets 3-(2-Propyl-2-azabicyclo[3.2.1]octan-5-yl)phenol apart from these similar compounds is the presence of the phenol group, which enhances its bioactive properties and makes it a more versatile scaffold for drug development .
Properties
CAS No. |
61321-21-9 |
|---|---|
Molecular Formula |
C16H24BrNO |
Molecular Weight |
326.27 g/mol |
IUPAC Name |
3-(2-propyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide |
InChI |
InChI=1S/C16H23NO.BrH/c1-2-9-17-10-8-16(7-6-14(17)12-16)13-4-3-5-15(18)11-13;/h3-5,11,14,18H,2,6-10,12H2,1H3;1H |
InChI Key |
DSOXHNSQLYYYFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC2(CCC1C2)C3=CC(=CC=C3)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Ethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14590179.png)
![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[(methylsulfonyl)methyl]-](/img/structure/B14590185.png)


![Dipropyl {[(butan-2-yl)amino]methyl}phosphonate](/img/structure/B14590203.png)


![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-phenylbut-2-enoate](/img/structure/B14590227.png)



![Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate](/img/structure/B14590258.png)
